1-(2-Methylpropanamido)cyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-methylpropanoylamino)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8(2)9(13)12-11(10(14)15)6-4-3-5-7-11/h8H,3-7H2,1-2H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKXOAYXQMCMNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1(CCCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640954 | |
| Record name | 1-(2-Methylpropanamido)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
652172-80-0 | |
| Record name | 1-(2-Methylpropanamido)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrogenation of Benzenecarboxylic Acid Derivatives
A common approach to obtain cyclohexanecarboxylic acid derivatives is the catalytic hydrogenation of benzenecarboxylic acid compounds. This process involves:
- Catalysts: Supported rhodium or ruthenium catalysts on solid supports.
- Solvents: Use of tertiary cyclic amide solvents (e.g., N-methyl-2-pyrrolidone or N,N-dimethylacetamide) to enhance solubility and reaction efficiency.
- Conditions: Hydrogen pressure and temperature optimized to hydrogenate the aromatic ring without over-reduction of the carboxylic acid group.
- Reactor Types: Batch or continuous reactors such as stirred tank or bubble column reactors.
- Reaction Time: Typically 0.5 to 20 hours, often 4 to 12 hours for optimal conversion.
- Space Velocity: Weight hour space velocity ranges from 0.1 to 3.0, with preferred ranges between 0.5 to 1.5.
This method yields cyclohexanecarboxylic acid intermediates with high selectivity and allows for solvent recycling to improve process economics.
Alternative Cyclohexane Ring Formation
Another method involves constructing the cyclohexane ring via substitution reactions starting from haloalkyl precursors:
- Starting Materials: Di-halo compounds derived from diols converted to tosylates or mesylates.
- Reagents: Dialkyl malonates or malonic acid with weak bases (e.g., sodium or potassium carbonate) in polar aprotic solvents like dimethylformamide or acetone.
- Conditions: Heating at 75-95 °C overnight to form cyclohexane dicarboxylates or diacids.
- Post-Processing: Saponification of esters to acids and decarboxylation to monoacids.
- Isomer Control: The product is often a mixture of cis and trans isomers in approximately 1:1 ratio.
Amidation of Cyclohexane-1-carboxylic Acid
Direct Amidation Using Boron-Based Reagents
A highly effective method for amide bond formation is the direct amidation of carboxylic acids with amines using boron-based reagents such as tris(2,2,2-trifluoroethoxy)borate:
- Reagents: B(OCH2CF3)3 prepared from B2O3 and 2,2,2-trifluoroethanol.
- Procedure: Mixing equimolar amounts of carboxylic acid and amine in acetonitrile solvent, with 2 equivalents of the boron reagent.
- Conditions: Heating at 80-100 °C for 5-24 hours in sealed tubes.
- Workup: Solid phase extraction using ion-exchange resins (Amberlyst A-26(OH), Amberlyst 15, Amberlite IRA743) followed by drying and filtration to isolate the amide.
- Advantages: Mild conditions, high yields, and broad substrate scope including sterically hindered amines like 2-methylpropanamine.
Alternative Amidation Techniques
- Coupling Agents: Traditional carbodiimide-based coupling (e.g., EDC, DCC) or mixed anhydride methods can be used but are less atom-economical.
- Catalytic Methods: Enzyme-catalyzed amidation or metal-catalyzed amidation under mild conditions are emerging but less common for this substrate.
Representative Data Table: Preparation Parameters
Research Findings and Notes
- The use of tertiary cyclic amide solvents in hydrogenation improves catalyst stability and product yield, allowing solvent recycling and reducing waste.
- Direct amidation using boron-based reagents avoids the need for activating agents or harsh dehydrating conditions, making it suitable for sensitive substrates.
- Control of stereochemistry in cyclohexane derivatives can be achieved by catalyst choice and reaction conditions, with some methods yielding high trans isomer ratios (>75%).
- Purification typically involves filtration, solvent extraction, and ion-exchange resin treatment to remove residual catalysts and byproducts.
Chemical Reactions Analysis
1-(2-Methylpropanamido)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexene derivatives.
Reduction: Reduction reactions can convert it into cyclohexane derivatives.
Substitution: It can undergo substitution reactions to form various substituted cyclohexane derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methylpropanamido)cyclohexane-1-carboxylic acid is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug discovery, particularly in the development of new therapeutic agents.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methylpropanamido)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their substituents are compared below:
| Compound Name | Substituent Type | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| 1-(2-Methylpropanamido)cyclohexane-1-carboxylic acid | Isobutyramido | C₁₁H₁₇NO₃ | 211.26 (calculated) | Hypothesized use in H-bonding interactions |
| 1-Amino-1-cyclohexanecarboxylic acid | Amino | C₇H₁₃NO₂ | 143.18 | High melting point (>300°C), basic reactivity |
| 1-(2-Fluorophenyl)cyclohexanecarboxylic acid | Aryl (fluorophenyl) | C₁₃H₁₅FO₂ | 222.26 | Pharmaceutical intermediate, aromatic effects |
| 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid | Trifluoromethyl | C₈H₁₁F₃O₂ | 196.17 | Water-soluble; enzyme/drug interaction studies |
| 1-(Methylamino)cyclohexane-1-carboxylic acid | Methylamino | C₈H₁₅NO₂ | 157.21 | Supplier-listed; research chemical availability |
| 1-[(2-Chloro-5-iodopyrimidin-4-yl)amino]cyclohexane-1-carboxamide | Heteroaromatic amino | C₁₂H₁₃ClIN₄O₂ | 407.62 | Intermediate in drug synthesis |
Physicochemical Properties and Reactivity
- Amino vs.
- Trifluoromethyl Group: The trifluoromethyl derivative (C₈H₁₁F₃O₂) is noted for its water solubility and utility in studying enzyme mechanisms, suggesting that electron-withdrawing groups can significantly alter solubility profiles .
Research Findings and Implications
- Hydrogen-Bonding Capacity : The amide group in the target compound may enhance interactions with biological targets, similar to observations in ’s trifluoromethyl derivative, which is used to study enzyme interactions .
- Stability vs. Reactivity : Compared to bromo or iodo derivatives (e.g., ’s 1-(2-bromo-4-methylphenyl) analog), the amide group likely offers greater metabolic stability, a critical factor in drug development .
- Comparative Solubility : The trifluoromethyl derivative’s water solubility contrasts with the lipophilic nature of aryl-substituted compounds, highlighting the role of substituents in tuning physicochemical properties .
Biological Activity
1-(2-Methylpropanamido)cyclohexane-1-carboxylic acid, with CAS number 652172-80-0, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a cyclohexane ring substituted with a carboxylic acid and an amide group. Its structural formula can be represented as follows:
This structure influences its solubility, stability, and interaction with biological targets.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Antilipolytic Activity : The compound has been shown to inhibit lipolysis in adipose tissue, which may be beneficial in metabolic disorders.
- Vasodilatory Effects : It may promote vasodilation, enhancing blood flow and potentially aiding in cardiovascular health.
- Neuroprotective Functions : Preliminary studies suggest that it could protect neuronal cells from oxidative stress and apoptosis.
1. Antimicrobial Properties
Research indicates that the compound possesses antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
2. Anti-inflammatory Effects
In animal models, this compound has been observed to reduce inflammation markers such as TNF-α and IL-6. These findings suggest its potential use in treating inflammatory diseases.
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | MIC = 32 µg/mL (S. aureus) | |
| Anti-inflammatory | Reduced TNF-α, IL-6 levels |
Case Study 1: Metabolic Effects in Rodent Models
In a controlled study involving rodents, administration of the compound at varying doses (10 mg/kg to 50 mg/kg) resulted in significant reductions in body weight and fat mass compared to control groups. The study highlighted the compound's potential for weight management through modulation of metabolic pathways.
Case Study 2: Neuroprotection in Cell Culture
A series of experiments using neuronal cell lines demonstrated that treatment with this compound led to a decrease in cell death induced by oxidative stress. The compound was found to upregulate antioxidant enzymes, providing insights into its neuroprotective capabilities.
Safety and Toxicity
Toxicological assessments indicate that the compound exhibits low toxicity at therapeutic doses. In acute toxicity studies on mice, no significant adverse effects were observed even at high doses (up to 2000 mg/kg). Long-term studies are needed to fully elucidate its safety profile.
Q & A
Basic: What are the common synthetic routes for preparing 1-(2-Methylpropanamido)cyclohexane-1-carboxylic acid?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the cyclohexane backbone via cyclohexanone derivatives. For example, cyclohexanone can react with methylpropanamide precursors under acid catalysis to introduce the 2-methylpropanamido group .
- Step 2 : Carboxylic acid functionalization through oxidation. Reagents like KMnO₄ or CrO₃ are used under controlled conditions (e.g., 50–70°C, aqueous acidic media) to oxidize a methyl or alcohol group to the carboxylic acid moiety .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
Advanced: How can stereochemical outcomes in the synthesis of this compound be controlled?
Stereoselectivity is influenced by:
- Chiral catalysts : Use of enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during amidation or cyclization steps to favor specific diastereomers .
- Protecting groups : Boc (tert-butoxycarbonyl) protection of the amine group prevents racemization during carboxylic acid activation .
- Reaction solvent : Polar aprotic solvents (DMF, DMSO) stabilize transition states and enhance stereochemical control .
Validation via chiral HPLC (Chiralpak AD-H column) or X-ray crystallography is critical for confirming stereochemistry .
Basic: What spectroscopic techniques are used to characterize this compound?
- ¹H/¹³C NMR : Key peaks include:
- δ 1.2–1.4 ppm (cyclohexane CH₂ groups) .
- δ 2.1 ppm (2-methylpropanamido CH₃) .
- δ 12.5 ppm (carboxylic acid COOH, broad singlet in ¹H NMR) .
- FT-IR : Stretching bands at 1700–1720 cm⁻¹ (amide C=O) and 2500–3300 cm⁻¹ (carboxylic acid O-H) .
- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ confirms molecular weight (e.g., calculated for C₁₁H₁₉NO₃: 213.1365) .
Advanced: How can computational modeling aid in predicting the biological activity of this compound?
- Conformational analysis : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) identify low-energy conformers of the cyclohexane ring and amide group, which correlate with receptor-binding affinity .
- Docking studies : Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., enzymes, GPCRs) by simulating binding poses and binding energies .
- QSAR modeling : Quantitative Structure-Activity Relationship models link substituent effects (e.g., methyl group position) to bioactivity trends .
Basic: What are the key solubility and stability considerations for this compound?
- Solubility : Poor in water (<1 mg/mL); soluble in DMSO, DMF, or methanol. Buffered solutions (pH 7.4) improve solubility for biological assays .
- Stability :
- Hydrolytic degradation: Susceptible to acid/base hydrolysis of the amide bond. Store at –20°C under nitrogen .
- Light sensitivity: Protect from UV exposure to prevent photodegradation .
Advanced: How can discrepancies in reaction yields between synthetic batches be resolved?
- Root-cause analysis :
- Impurity profiling : LC-MS identifies by-products (e.g., over-oxidation products from CrO₃) .
- Kinetic studies : Monitor reaction progress via in-situ FT-IR to optimize reaction time and temperature .
- Process optimization : Switch to flow chemistry for consistent mixing and heat transfer, improving reproducibility .
Basic: What are the primary applications of this compound in medicinal chemistry?
- Peptidomimetic design : The cyclohexane scaffold mimics peptide backbones, enhancing metabolic stability in protease inhibitors .
- Enzyme modulation : Carboxylic acid and amide groups enable interactions with catalytic sites (e.g., metalloproteases, kinases) .
Advanced: How can structure-activity relationships (SAR) guide the design of analogs?
- Core modifications :
- Cyclohexane ring : Fluorination at C4 (cf. 4-fluorobenzoyl analogs) increases lipophilicity and bioavailability .
- Amide substituents : Bulkier groups (e.g., trifluoromethyl) enhance target selectivity by reducing off-target binding .
- Bioisosteric replacement : Replace carboxylic acid with tetrazole to improve metabolic stability while retaining acidity .
Basic: What safety precautions are necessary when handling this compound?
- Hazard assessment : Irritant (carboxylic acid group); use PPE (gloves, goggles) .
- Waste disposal : Neutralize with sodium bicarbonate before disposal in designated organic waste containers .
Advanced: How can crystallography resolve ambiguities in molecular structure?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
